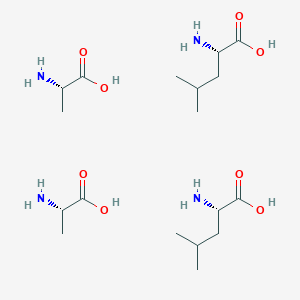
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-aminopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-4-methylpentanoic acid and (2S)-2-aminopropanoic acid are organic compounds that belong to the class of amino acids. These compounds are essential in various biochemical processes and have significant roles in both biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-methylpentanoic acid and (2S)-2-aminopropanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of these amino acids often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acids, which are then extracted and purified for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-methylpentanoic acid and (2S)-2-aminopropanoic acid undergo various chemical reactions, including:
Oxidation: These amino acids can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert these amino acids into their respective alcohols.
Substitution: Amino acids can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions include keto acids, alcohols, and substituted amino acids, which have diverse applications in pharmaceuticals and biochemistry.
Scientific Research Applications
(2S)-2-amino-4-methylpentanoic acid and (2S)-2-aminopropanoic acid have numerous scientific research applications:
Chemistry: These amino acids are used as building blocks in the synthesis of peptides and proteins.
Biology: They play crucial roles in metabolic pathways and are involved in the synthesis of neurotransmitters and hormones.
Medicine: These compounds are used in the development of drugs for treating various diseases, including metabolic disorders and neurological conditions.
Industry: They are used in the production of food additives, cosmetics, and biodegradable plastics
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-methylpentanoic acid and (2S)-2-aminopropanoic acid involves their interaction with specific enzymes and receptors in the body. These amino acids act as substrates for enzymes involved in metabolic pathways, leading to the production of essential biomolecules. They also interact with receptors in the nervous system, influencing neurotransmission and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-amino-4-methylpentanoic acid and (2S)-2-aminopropanoic acid include:
- (2S,3R)-3-amino-2-hydroxydecanoic acid
- (2S,3R)-3-methylglutamate
- (2S)-2-hydroxyoctanoic acid .
Uniqueness
What sets (2S)-2-amino-4-methylpentanoic acid and (2S)-2-aminopropanoic acid apart is their specific structural configuration, which imparts unique biochemical properties. These compounds are particularly effective in specific metabolic pathways and have distinct roles in the synthesis of neurotransmitters and other critical biomolecules.
Properties
Molecular Formula |
C18H40N4O8 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2S)-2-amino-4-methylpentanoic acid;(2S)-2-aminopropanoic acid |
InChI |
InChI=1S/2C6H13NO2.2C3H7NO2/c2*1-4(2)3-5(7)6(8)9;2*1-2(4)3(5)6/h2*4-5H,3,7H2,1-2H3,(H,8,9);2*2H,4H2,1H3,(H,5,6)/t2*5-;2*2-/m0000/s1 |
InChI Key |
QQPNQZUSIGRVSP-CYPVLMBRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N.C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)N.CC(C)CC(C(=O)O)N.CC(C(=O)O)N.CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)
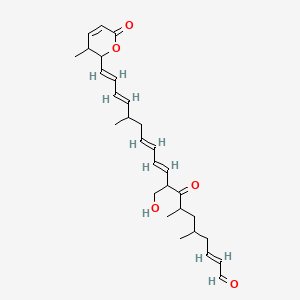
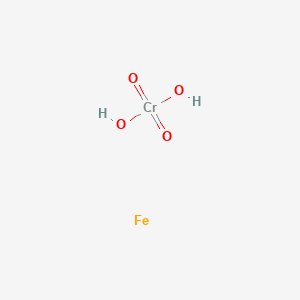
![1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-](/img/structure/B12339363.png)
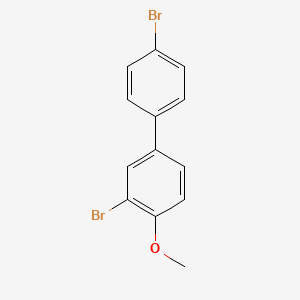
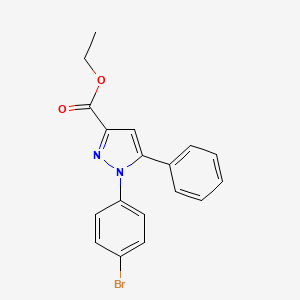

![1,1,3-Propanetricarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1,1-bis(1,1-dimethylethyl) ester](/img/structure/B12339378.png)
![2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole](/img/structure/B12339386.png)
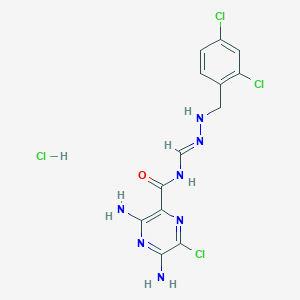


![tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate](/img/structure/B12339419.png)
![tert-Butyl 3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12339426.png)
